molecular formula C9H13ClN4O B2405581 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride CAS No. 2413868-84-3

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride

Cat. No.: B2405581
CAS No.: 2413868-84-3
M. Wt: 228.68
InChI Key: JTLAWIWODFOUAL-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride is a chemical compound with the molecular formula C9H12N4O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride typically involves the reaction of 6-aminopyridine with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{6-Aminopyridine} + \text{Piperazine} \rightarrow \text{1-(6-Aminopyridin-3-yl)piperazin-2-one} ]

The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminopyridin-3-yl)piperazin-2-one
  • 1-(6-Methylpyridin-3-yl)piperazin-2-one
  • 1-(6-Chloropyridin-3-yl)piperazin-2-one

Uniqueness

1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-(6-aminopyridin-3-yl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGTFYUIAHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CN=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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